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Abstract
C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs)

p300 and CREB-binding protein (CBP). These enzymes play a critical role in chromatin

remodeling and the transcriptional regulation of genes involved in cell cycle control. By

inhibiting p300/CBP HAT activity, C646 disrupts the acetylation of histones and other proteins,

leading to cell cycle arrest at either the G1 or G2/M phase, depending on the cellular context.

This guide provides an in-depth overview of the molecular mechanisms underlying C646-

induced cell cycle arrest, detailed experimental protocols for its investigation, and quantitative

data from various cancer cell line studies.

Introduction
The cell division cycle is a fundamental process that ensures the faithful replication and

segregation of the genome. It is tightly regulated by a complex network of proteins, including

cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of

cancer, making its components attractive targets for therapeutic intervention.

Epigenetic modifications, such as histone acetylation, are crucial for the dynamic control of

gene expression. The histone acetyltransferases p300 and CBP are key transcriptional co-

activators that acetylate histones, primarily at lysine residues, leading to a more open
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chromatin structure that facilitates transcription. p300/CBP also acetylates a variety of non-

histone proteins, including transcription factors like p53, further modulating their activity.

C646 is a competitive inhibitor of the acetyl-CoA binding site of p300/CBP, exhibiting a Ki of

400 nM for p300. Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines

has made it a valuable tool for cancer research and a potential lead compound for drug

development.

Mechanism of Action: How C646 Induces Cell Cycle
Arrest
The primary mechanism by which C646 halts cell cycle progression is through the inhibition of

p300/CBP histone acetyltransferase activity. This leads to a global reduction in histone

acetylation, particularly of histone H3 at various lysine residues (e.g., H3K9ac, H3K18ac,

H3K27ac). The hypoacetylated state of chromatin results in the transcriptional repression of

key cell cycle regulatory genes. The specific phase of cell cycle arrest, either G1 or G2/M, is

cell-type dependent.

G1 Phase Arrest
In several cancer cell types, including certain gastric and acute myeloid leukemia (AML) cell

lines, C646 treatment leads to an accumulation of cells in the G1 phase of the cell cycle.[1][2]

This arrest is primarily mediated by the downregulation of Cyclin D1, a key regulator of the G1-

S transition. The proposed signaling pathway is as follows:

Inhibition of p300/CBP: C646 directly inhibits the HAT activity of p300/CBP.

Reduced Histone Acetylation: This leads to decreased acetylation of histones at the

promoter regions of target genes, including the CCND1 gene, which encodes Cyclin D1.

Downregulation of Cyclin D1: The condensed chromatin structure represses the transcription

of CCND1, leading to lower levels of Cyclin D1 protein.[3]

Rb Hypophosphorylation: Cyclin D1 complexes with CDK4/6 to phosphorylate the

Retinoblastoma (Rb) protein. Reduced Cyclin D1 levels lead to hypophosphorylation of Rb.
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E2F Repression: Hypophosphorylated Rb remains bound to the E2F family of transcription

factors, repressing the expression of genes required for S-phase entry.

p53-p21 Pathway Activation: In some contexts, C646-mediated p300/CBP inhibition can lead

to the activation of the tumor suppressor p53. p300/CBP can acetylate p53, which modulates

its stability and activity. Inhibition of p300/CBP can paradoxically lead to p53 activation,

which in turn induces the expression of the CDK inhibitor p21. p21 can then bind to and

inhibit Cyclin E-CDK2 complexes, further blocking the G1-S transition.[4]
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C646-Induced G2/M Cell Cycle Arrest Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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